molecular formula C14H19ClFN3O B15111414 1-(2-fluoroethyl)-N-[(3-methoxyphenyl)methyl]-4-methylpyrazol-3-amine;hydrochloride

1-(2-fluoroethyl)-N-[(3-methoxyphenyl)methyl]-4-methylpyrazol-3-amine;hydrochloride

Cat. No.: B15111414
M. Wt: 299.77 g/mol
InChI Key: RDZVUNXNWWUCEY-UHFFFAOYSA-N
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Description

1-(2-fluoroethyl)-N-[(3-methoxyphenyl)methyl]-4-methylpyrazol-3-amine;hydrochloride is a chemical compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluoroethyl group, a methoxyphenyl group, and a pyrazolamine core. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

The synthesis of 1-(2-fluoroethyl)-N-[(3-methoxyphenyl)methyl]-4-methylpyrazol-3-amine;hydrochloride involves several steps. One common synthetic route includes the following steps:

    Formation of the pyrazole core: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the fluoroethyl group: This step involves the alkylation of the pyrazole core with 2-fluoroethyl halides in the presence of a base.

    Attachment of the methoxyphenyl group: This can be done through a nucleophilic substitution reaction using 3-methoxybenzyl halides.

    Formation of the hydrochloride salt: The final compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(2-fluoroethyl)-N-[(3-methoxyphenyl)methyl]-4-methylpyrazol-3-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoroethyl and methoxyphenyl groups, using reagents like sodium methoxide or potassium tert-butoxide.

    Hydrolysis: The hydrochloride salt can be hydrolyzed under acidic or basic conditions to yield the free base form of the compound.

Scientific Research Applications

1-(2-fluoroethyl)-N-[(3-methoxyphenyl)methyl]-4-methylpyrazol-3-amine;hydrochloride has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and receptor binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-N-[(3-methoxyphenyl)methyl]-4-methylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets. The fluoroethyl group can enhance binding affinity to certain receptors or enzymes, while the methoxyphenyl group can modulate the compound’s pharmacokinetic properties. The pyrazolamine core is crucial for the compound’s biological activity, as it can interact with various biological pathways.

Comparison with Similar Compounds

1-(2-fluoroethyl)-N-[(3-methoxyphenyl)methyl]-4-methylpyrazol-3-amine;hydrochloride can be compared with similar compounds such as:

    1-(2-fluoroethyl)-N-[(3-methoxyphenyl)methyl]-4-methylpyrazol-3-amine: The free base form of the compound, which may have different solubility and stability properties.

    1-(2-fluoroethyl)-N-[(3-methoxyphenyl)methyl]-4-methylpyrazol-3-amine;hydrobromide: A similar compound with a different counterion, which can affect its solubility and stability.

    1-(2-fluoroethyl)-N-[(3-methoxyphenyl)methyl]-4-methylpyrazol-3-amine;acetate: Another similar compound with a different counterion, which can also affect its properties.

The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique biological and chemical properties.

Properties

Molecular Formula

C14H19ClFN3O

Molecular Weight

299.77 g/mol

IUPAC Name

1-(2-fluoroethyl)-N-[(3-methoxyphenyl)methyl]-4-methylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C14H18FN3O.ClH/c1-11-10-18(7-6-15)17-14(11)16-9-12-4-3-5-13(8-12)19-2;/h3-5,8,10H,6-7,9H2,1-2H3,(H,16,17);1H

InChI Key

RDZVUNXNWWUCEY-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1NCC2=CC(=CC=C2)OC)CCF.Cl

Origin of Product

United States

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